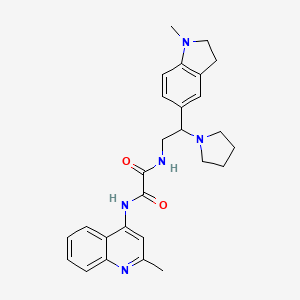

N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-N'-(2-methylquinolin-4-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N5O2/c1-18-15-23(21-7-3-4-8-22(21)29-18)30-27(34)26(33)28-17-25(32-12-5-6-13-32)19-9-10-24-20(16-19)11-14-31(24)2/h3-4,7-10,15-16,25H,5-6,11-14,17H2,1-2H3,(H,28,33)(H,29,30,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKXSDUDFWKSNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC(C3=CC4=C(C=C3)N(CC4)C)N5CCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature ()

The European Patent Application (2024) describes compounds with pyrrolidine-carboxamide backbones but distinct substituents:

- (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)-1-(1-(1-oxoisoindolin-2-yl)cyclopentanecarbonyl)pyrrolidine-2-carboxamide (Example 51): Key features: Hydroxy-pyrrolidine, thiazole ring, benzyl group, and isoindolinone. Comparison:

- The target compound lacks the thiazole and isoindolinone systems but shares a pyrrolidine motif.

- The hydroxy group in the patent compound may enhance solubility, whereas the target’s methylindolin and quinoline groups prioritize lipophilicity .

- (2S,4R)-4-hydroxy-1-((2S,3S)-3-hydroxy-2-(4-methylpentanamido)butanoyl)-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Example 52): Key features: Dual hydroxy groups, branched alkyl chain, and thiazole. Comparison:

- Both compounds employ bulky aromatic systems (quinoline vs. thiazole-benzyl) for steric interactions .

Data Table: Comparative Analysis

Research Implications

- Structural Uniqueness: The target compound’s combination of quinoline, indoline, and pyrrolidine distinguishes it from analogues in the patent and synthetic literature. This may confer unique binding modes or pharmacokinetic properties.

- Synthetic Feasibility : High yields in oxalamide synthesis (e.g., 86% for Compound 10 ) suggest scalable routes for the target compound, though steric hindrance from its substituents may require optimization.

- Biological Potential: While the patent compounds prioritize solubility (via hydroxy groups), the target’s lipophilic groups align with CNS-targeting drug design, warranting further ADMET studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.